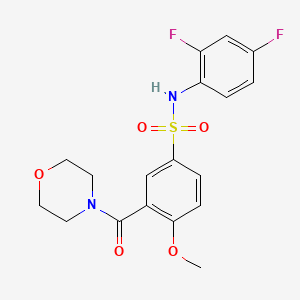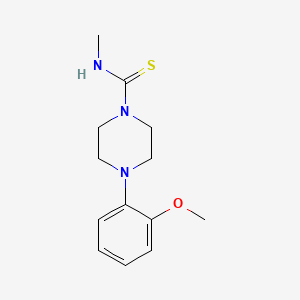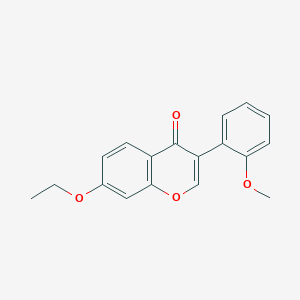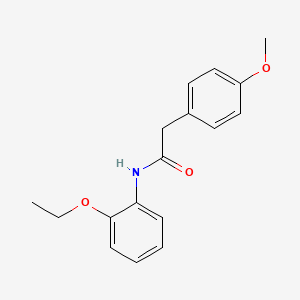
N-(2,4-difluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds typically involves multiple steps, starting from basic aromatic compounds or aldehydes, leading to the target molecule with high yield and specificity. For instance, the synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide demonstrated a multistep process with significant yields, indicating a feasible approach for synthesizing complex sulfonamides including our compound of interest (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides can be studied through crystallography, revealing supramolecular architectures controlled by various intermolecular interactions. For example, studies on similar sulfonamides show the formation of two-dimensional and three-dimensional architectures due to C—H⋯πaryl and C—H⋯O interactions, respectively, which could imply similar structural characteristics for N-(2,4-difluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide (Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamides participate in a variety of chemical reactions, including electrophilic substitutions and coupling reactions, due to their active sulfonamide group and the presence of other functional groups. For instance, the use of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide in enantioselective fluorination highlights the reactivity of such compounds under specific conditions, suggesting similar reactivity patterns for our target compound (Yasui et al., 2011).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and intermolecular forces. Detailed crystallographic studies provide insights into the arrangement and interactions within the crystal lattice, offering predictions about the physical properties of related compounds (Sreenivasa et al., 2014).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides are closely tied to their functional groups, allowing for a range of interactions and reactions. These compounds often exhibit significant bioactivity, including inhibitory effects on enzymes and receptors, which are attributed to their ability to form stable interactions with biological molecules. Studies on similar sulfonamides have highlighted their potential in inhibiting carbonic anhydrase and cyclooxygenase enzymes, indicating a wide range of chemical properties and potential applications for N-(2,4-difluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide as well (Gul et al., 2016).
Wissenschaftliche Forschungsanwendungen
Treatment of Idiopathic Pulmonary Fibrosis and Cough
N-(2,4-difluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been evaluated for its potential in treating idiopathic pulmonary fibrosis and cough. The compound, along with closely related molecules, has been claimed for use in these conditions due to its inhibitory effects on broad spectrum phosphatidylinositol 3-kinase, supporting its utility in idiopathic pulmonary fibrosis treatment (Norman, 2014).
Cognitive Enhancement
Another research area focuses on the cognitive enhancing properties of related sulfonamide compounds, demonstrating significant potential in aged rat models for improving spatial learning and memory. These effects are likely mediated by enhancements in cholinergic function, underlining the therapeutic utility of such compounds in cognitive deficit disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Enzyme Inhibition for Therapeutic Applications
Significant research has been conducted on the inhibitory effects of N-(2,4-difluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and its derivatives on various enzymes. These include acetylcholinesterase and carbonic anhydrase I and II, which play crucial roles in physiological processes. The inhibition of these enzymes suggests potential therapeutic applications in treating diseases associated with enzyme dysregulation. For instance, derivatives of the compound have shown significant inhibitory activity against human carbonic anhydrase I and II as well as acetylcholinesterase, indicating their potential as multi-target agents for therapeutic intervention in conditions like Alzheimer's disease (Yamali et al., 2020).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5S/c1-26-17-5-3-13(11-14(17)18(23)22-6-8-27-9-7-22)28(24,25)21-16-4-2-12(19)10-15(16)20/h2-5,10-11,21H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLZCBCWKODHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide](/img/structure/B5595930.png)


![5-(2-bromophenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5595961.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5595967.png)

![1-[4-(4-morpholinyl)benzoyl]indoline](/img/structure/B5595970.png)
![4-{[4-(diethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595971.png)
![N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3-chromanecarboxamide](/img/structure/B5595977.png)
![2-(3-methoxybenzyl)-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5595983.png)
![2-[(4-chlorobenzyl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5595997.png)
![3-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596006.png)
![methyl 6-deoxy-4-O-[2-O-(4-methoxybenzyl)-4,6-O-(1-methylethylidene)hexopyranosyl]-2,3-O-(1-methylethylidene)hexopyranoside](/img/structure/B5596021.png)
